Tert-butyl 3-acetylazetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-acetylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 870089-49-9 . It has a molecular weight of 199.25 and its IUPAC name is tert-butyl 3-acetyl-1-azetidinecarboxylate .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-acetylazetidine-1-carboxylate” is represented by the InChI code: 1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 . This indicates that the molecule consists of an azetidine ring with an acetyl group at the 3-position and a tert-butyl carboxylate group at the 1-position.Physical And Chemical Properties Analysis
“Tert-butyl 3-acetylazetidine-1-carboxylate” has a molecular weight of 199.25 .Scientific Research Applications
Environmental and Health Impact Studies
- Synthetic Phenolic Antioxidants (SPAs), including compounds structurally related to tert-butyl 3-acetylazetidine-1-carboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, used in industrial applications to prolong product shelf life, show potential health risks, including hepatic toxicity and endocrine-disrupting effects, necessitating further research into safer alternatives (Liu & Mabury, 2020).
Bioactive Compound Synthesis
- The review by Dembitsky (2006) discusses over 300 naturally occurring and synthesized neo fatty acids and neo alkanes, including derivatives containing tertiary butyl groups. These compounds exhibit various biological activities, making them valuable for pharmaceutical, cosmetic, and agricultural applications. This research underscores the importance of tert-butyl-containing compounds in synthesizing bioactive molecules with potential anticancer, antimicrobial, and antioxidant properties (Dembitsky, 2006).
Advanced Separation Techniques
- Yan et al. (2018) highlight the application of three-phase partitioning (TPP) in nonchromatographic bioseparation processes for bioactive molecules from natural sources. This method involves parameters like the concentration of ammonium sulfate and the content of tert-butanol, indicating the relevance of tert-butyl derivatives in enhancing the efficiency and scalability of bioseparation processes (Yan et al., 2018).
Chemical Degradation Studies
- The decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor, as studied by Hsieh et al. (2011), demonstrates the broader category of tert-butyl derivatives' role in environmental remediation. This research provides insights into the decomposition mechanisms of similar compounds and their potential environmental impacts (Hsieh et al., 2011).
Catalysis and Organic Synthesis
- The applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, as reviewed by Philip et al. (2020), showcase the versatility of tert-butyl-containing compounds in the stereoselective synthesis of amines and their derivatives. This highlights the potential utility of tert-butyl 3-acetylazetidine-1-carboxylate in facilitating the synthesis of structurally diverse and biologically significant heterocycles (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 3-acetylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFZYPWUCOYOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733197 | |
Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-acetylazetidine-1-carboxylate | |
CAS RN |
870089-49-9 | |
Record name | 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870089-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-acetylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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